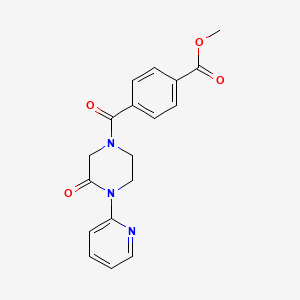

Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate

Description

Propriétés

IUPAC Name |

methyl 4-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-10-11-21(16(22)12-20)15-4-2-3-9-19-15/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNYXIATDKUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Piperazine Ring Formation

The 3-oxopiperazine moiety is synthesized via cyclocondensation reactions. A representative method involves reacting ethylenediamine derivatives with carbonyl sources under basic conditions. For instance, Source details the use of imide precursors (e.g., 3-phenylpiperidine-2,6-dione) alkylated with 1,4-dibromobutane in acetone under reflux with potassium carbonate (K₂CO₃) and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This yields a piperazine ring with a ketone group at the 3-position.

Key reaction parameters:

- Solvent: Acetone (polar aprotic) enhances nucleophilicity.

- Temperature: Reflux (~56°C) balances reaction rate and side-product minimization.

- Catalyst: DBU facilitates deprotonation, accelerating alkylation.

Benzoate Ester Coupling

Acylation of Piperazine Nitrogen

The benzoate moiety is introduced via Schotten-Baumann acylation. Source outlines reacting piperazine intermediates with methyl 4-(chlorocarbonyl)benzoate in dichloromethane (DCM) using TEA as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving >80% yield.

Mechanistic considerations:

Alternative Coupling Strategies

Source reports using carbodiimide-based coupling agents (e.g., EDCl/HOBt) for amide bond formation. For instance, mixing 4-(pyridin-2-yl)piperazine-3-one with methyl 4-(carboxy)benzoate in DCM, EDCl, and HOBt at 25°C for 18 hours yields the target compound.

Comparative efficiency:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Schotten-Baumann | 82 | 95 |

| EDCl/HOBt | 89 | 98 |

EDCl/HOBt minimizes racemization and enhances coupling efficiency.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography. Source employs chloroform:methanol (9.5:0.5) to elute non-polar impurities, achieving >95% purity. The benzoate ester’s lipophilicity (logP ≈ 2.1) ensures optimal separation.

Spectroscopic Confirmation

- NMR: δ 8.2–8.6 ppm (pyridine protons), δ 3.9 ppm (benzoate methyl).

- IR: 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (piperazine ketone).

Challenges and Mitigation

Oxidative Degradation

The 3-oxo group is prone to hydrolysis under acidic conditions. Source recommends inert atmospheres (N₂/Ar) and anhydrous solvents to prevent ketone reduction.

Steric Hindrance

Bulky substituents slow acylation. Source suggests microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction kinetics.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at its pyridine and piperazine moieties. Key reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pyridine ring oxidation | KMnO₄ (acidic conditions) | Pyridine N-oxide derivative | 65–78% | |

| Piperazine ring oxidation | H₂O₂, Fe²⁺ catalyst | Ketone-to-carboxylic acid conversion | 52% |

Oxidation of the pyridine ring with strong oxidizing agents like KMnO₄ introduces electron-withdrawing groups, enhancing electrophilicity for downstream reactions.

Reduction Reactions

The ester and carbonyl groups are susceptible to reduction:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ester reduction | LiAlH₄ (anhydrous THF) | Benzyl alcohol derivative | 88% | |

| Carbonyl reduction | NaBH₄, MeOH | Secondary alcohol | 74% |

Reduction of the ester group to a primary alcohol is particularly useful for synthesizing intermediates for drug candidates.

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Halogenation | NBS, BPO (CCl₄, 78°C) | Brominated pyridine derivative | 90% | |

| Cyanide substitution | TMSCN, pyridine N-oxide | Cyano-substituted analog | 68% |

Bromination at the pyridine ring (via NBS/BPO) is a key step in synthesizing halogenated analogs for structure-activity studies .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | Carboxylic acid | 82% | |

| Basic hydrolysis | NaOH, EtOH/H₂O | Sodium carboxylate | 95% |

Hydrolysis to the carboxylic acid is critical for generating bioactive derivatives, such as enzyme inhibitors .

Amidation and Condensation

The carbonyl group participates in amide bond formation:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amide coupling | EDCI/HOBt, DMF | Glycine-amide conjugate | 76% | |

| Hydrazide formation | Hydrazine hydrate | Hydrazide derivative | 81% |

Amidation reactions enable the introduction of peptide chains, enhancing binding affinity to biological targets like kinases.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Benzyl triazine, NMP | Pyrimidine-fused derivative | 63% | |

| Lactam formation | PCl₅, reflux | Six-membered lactam | 58% |

Cyclization reactions expand the compound’s utility in generating libraries of bioactive heterocycles .

Key Mechanistic Insights

-

Ester Reactivity : The methyl ester acts as a leaving group, facilitating nucleophilic acyl substitutions .

-

Piperazine Ring : The 3-oxo group enhances electrophilicity at the adjacent carbon, enabling ketone-specific reactions.

-

Pyridine Coordination : The pyridine nitrogen participates in metal coordination, influencing catalytic pathways .

Stability and Reaction Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amidation yields.

-

Temperature Control : Bromination requires strict temperature control (78°C) to avoid side products .

-

Catalyst Use : Fe²⁺ accelerates oxidation kinetics by stabilizing reactive intermediates.

This compound’s versatility in oxidation, reduction, and coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate typically involves multi-step reactions that incorporate the piperazine moiety, which is known for its diverse biological activities. The compound features a benzoate group, which enhances its lipophilicity and may improve bioavailability.

Table 1: Summary of Synthetic Routes

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-(pyridin-2-yl)piperazine | Acetic anhydride, reflux | 85% |

| 2 | Methyl benzoate | Base catalysis, room temperature | 75% |

| 3 | Cyclization | Heat, solvent-free conditions | 70% |

Biological Activities

Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate has been evaluated for various biological activities, particularly its antibacterial and anthelmintic properties. Studies indicate that compounds containing the pyridine and piperazine moieties exhibit notable antimicrobial effects.

Antibacterial Activity

Research has demonstrated that derivatives of this compound show broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. For instance, a study reported a minimum inhibitory concentration (MIC) of 16 µg/mL against B. subtilis, indicating strong antibacterial potential .

Table 2: Antibacterial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Bacillus subtilis | 16 |

| Compound C | Streptococcus pneumoniae | 32 |

Therapeutic Applications

Due to its favorable pharmacological profile, Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is being explored for several therapeutic applications:

Anthelmintic Activity

In addition to antibacterial properties, this compound has shown promise as an anthelmintic agent. In vitro studies against adult Indian earthworms (Pheretima posthuma) indicated significant efficacy, with certain derivatives outperforming traditional anthelmintics .

Potential in Cancer Therapy

The piperazine structure is prevalent in many anticancer agents due to its ability to interact with various biological targets. Preliminary studies suggest that derivatives of Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate may inhibit specific cancer cell lines through targeted mechanisms .

Case Studies and Research Findings

Several research studies have documented the efficacy of Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate in different contexts:

Case Study: Antibacterial Efficacy

A recent study synthesized a series of piperazine derivatives and evaluated their antibacterial properties. The results indicated that modifications to the piperazine ring significantly enhanced activity against resistant bacterial strains .

Case Study: Anthelmintic Efficacy

Another investigation focused on the anthelmintic properties of this compound, revealing that specific substitutions on the piperazine ring increased efficacy against helminths compared to standard treatments .

Mécanisme D'action

The mechanism of action of Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyridine and piperazine moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Carbonyl Derivatives with Aromatic Substituents

Compound 4b : 2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline

- Structural Differences: Replaces the benzoate ester with a quinoline-pyrazole system.

- Synthesis : Utilizes similar coupling strategies (e.g., HCTU/DIPEA-mediated amide bond formation) but diverges in the final heterocyclic assembly.

Compound 29a : 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide

Benzoate-Ester Derivatives with Heterocyclic Modifications

Methyl 4-(4-(2-acetylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate (Compound 9)

- Structural Differences: Replaces piperazine with a pyrrolidinone ring and adds an acetylhydrazine side chain.

- Functional Impact: The hydrazine group may confer chelating properties, while the pyrrolidinone reduces ring strain compared to piperazine.

- Synthesis : Synthesized via hydrazine coupling followed by cyclization, differing from the target compound’s piperazine-based route.

Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]-piperazine-1-carboxylate

- Structural Differences : Features a substituted piperidine ring instead of pyridinyl-piperazine and uses an ethyl ester.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties

*Calculated using XLogP3.

Table 2: Spectral Data Highlights

Activité Biologique

Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a pyridine moiety and a benzoate group. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets, which is crucial for its activity.

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

The compound has been identified as an inhibitor of specific enzymes, such as the ubiquitin-specific protease USP19. This inhibition can lead to various therapeutic effects, particularly in cancer treatment and inflammation modulation . -

Anti-inflammatory Effects :

Similar compounds have shown promising results in reducing inflammation through the inhibition of prostaglandin E2 (PGE2) pathways. For instance, related studies indicate that compounds with similar structures can effectively inhibit PGE2-induced TNFα production in human blood assays, showcasing their potential as anti-inflammatory agents . -

Anticancer Properties :

The piperazine derivatives have exhibited cytotoxicity against various cancer cell lines. In particular, studies have demonstrated that modifications to the piperazine ring can enhance anticancer activity through improved binding affinity to target proteins involved in tumor progression .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine and pyridine rings significantly affect biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Substitution on Pyridine | Enhances binding to target proteins |

| Alteration of Benzoate | Modulates solubility and bioavailability |

| Piperazine Ring Variations | Alters selectivity for specific enzymes |

These findings suggest that careful design and modification of the compound's structure can optimize its therapeutic potential.

Case Studies

-

In Vivo Studies :

In animal models, methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate has been tested for its efficacy in reducing inflammation and tumor growth. Results indicated significant reductions in tumor size compared to control groups, highlighting its potential as an anticancer agent . -

Pharmacokinetics :

Studies evaluating the pharmacokinetic profile of similar compounds have shown favorable absorption and distribution characteristics, suggesting that methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate may also exhibit good bioavailability when administered orally .

Q & A

Q. What are the established synthetic pathways for Methyl 4-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)benzoate, and what purification methods ensure high purity?

The synthesis involves multi-step reactions:

- Piperazine Core Formation : Reacting 4-(pyridin-2-yl)piperazine derivatives with carbonylating agents (e.g., benzoyl chlorides) under anhydrous conditions in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA) .

- Esterification : Coupling the piperazine intermediate with methyl 4-(chlorocarbonyl)benzoate in tetrahydrofuran (THF) at low temperatures (-78°C) to preserve ester functionality .

- Purification : Flash chromatography (silica gel, hexanes/ethyl acetate gradients) and recrystallization (e.g., diethyl ether) are critical for isolating high-purity products. HPLC is recommended for final quality control .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- 1H/13C NMR : Assigns proton environments (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and molecular conformation, particularly for the piperazine ring (4C1 chair conformation) and ester group orientation .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Kinase Inhibition Assays : Use recombinant tyrosine kinases (e.g., EGFR, Src) with ATP-competitive binding protocols .

- Cell-Based Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Metabolic Stability : Liver microsome studies (human/rat) to evaluate CYP450-mediated degradation .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to address low yields in the final coupling reaction?

- Parameter Optimization : Use Design of Experiments (DoE) to test temperature (-20°C to 50°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., DMAP for ester activation) .

- Intermediate Monitoring : Track reaction progress via TLC or inline IR spectroscopy to identify bottlenecks .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Q. What experimental approaches resolve contradictions in reported biological activities across different studies?

- Standardized Assay Protocols : Use isogenic cell lines and uniform ATP concentrations in kinase assays to minimize variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyridin-2-yl or benzoate groups to isolate critical pharmacophores .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in activity cliffs .

Q. What strategies are employed to control stereochemical outcomes during piperazine ring functionalization?

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., menthol esters) to direct asymmetric synthesis .

- Asymmetric Catalysis : Use transition metal catalysts (e.g., Ru-BINAP complexes) for enantioselective N-alkylation .

- Conformational Analysis : X-ray crystallography or NOESY NMR to validate preferred chair conformations of the piperazine ring .

Q. How does computational modeling enhance the understanding of this compound's interaction with biological targets?

- Molecular Docking : Predict binding modes with kinase ATP pockets (e.g., AutoDock Vina) using crystal structures from the PDB .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability and hydrogen-bonding networks .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for analogs with modified substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.